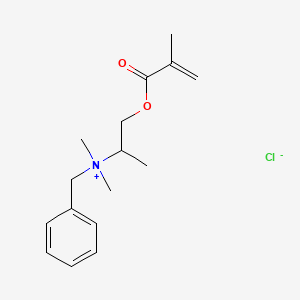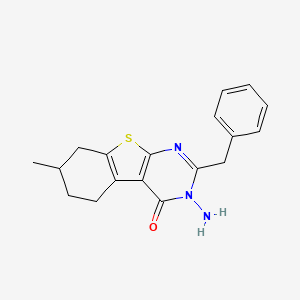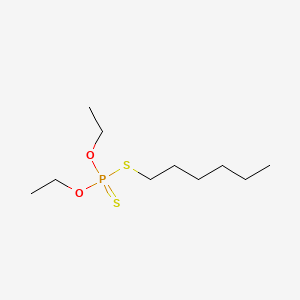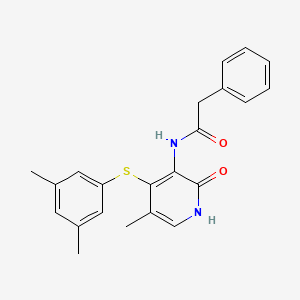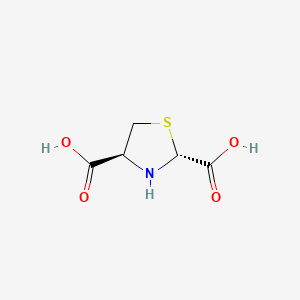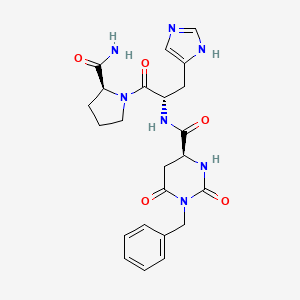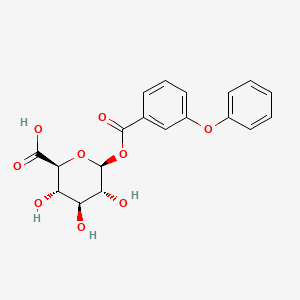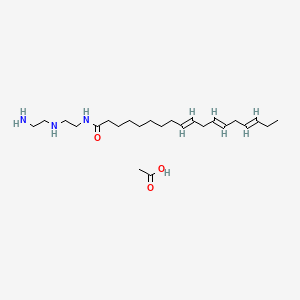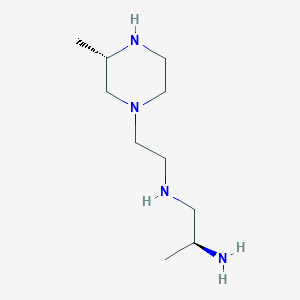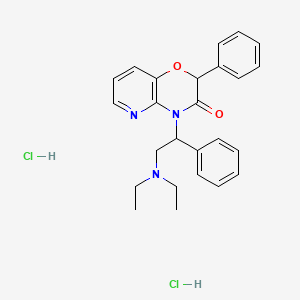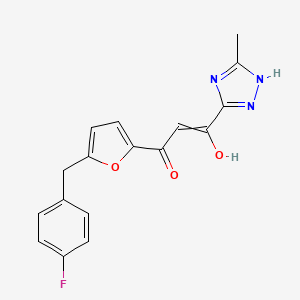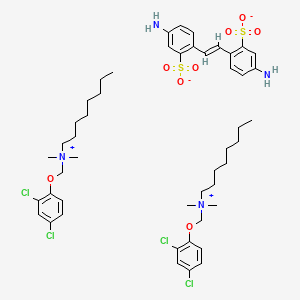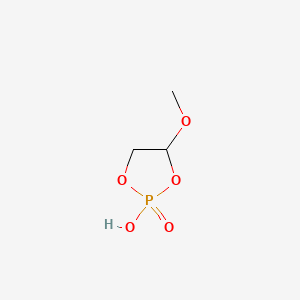
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide typically involves the reaction of hydroxybenzoate with triethylamine chlorophosphate . This method yields a colorless to pale yellow liquid that is soluble in organic solvents and exhibits good stability . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphates.
Reduction: It can be reduced under specific conditions to yield phosphite derivatives.
Substitution: Common reagents such as phenyl Grignard reagents can react with this compound to form substituted products.
Esterification: It is used in esterification reactions for cyclic phosphate synthesis.
Scientific Research Applications
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide involves its role as a catalyst in phosphorylation reactions. It facilitates the transfer of phosphate groups to target molecules, thereby modifying their chemical properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of phosphoester bonds .
Comparison with Similar Compounds
1,3,2-Dioxaphospholane-4-methanol, 2-hydroxy-, 2-oxide can be compared with other similar compounds such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound is used in similar applications, particularly in the synthesis of biocompatible polymers.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Known for its use in esterification reactions and synthesis of cyclic phosphates.
The uniqueness of this compound lies in its specific catalytic properties and its ability to form stable phosphoester bonds, making it highly valuable in various fields of research and industry .
Properties
CAS No. |
5695-96-5 |
|---|---|
Molecular Formula |
C3H7O5P |
Molecular Weight |
154.06 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C3H7O5P/c1-6-3-2-7-9(4,5)8-3/h3H,2H2,1H3,(H,4,5) |
InChI Key |
HRMMXGHYEGOZAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1COP(=O)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
